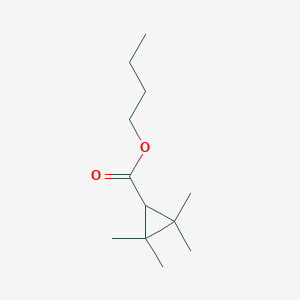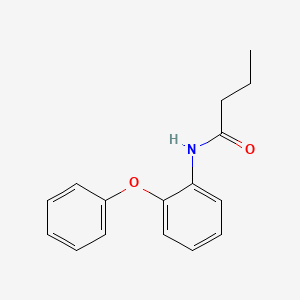![molecular formula C30H46F2Sn B12559221 Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 142799-36-8](/img/structure/B12559221.png)
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is a chemical compound that features a tin (Sn) atom bonded to two fluorine (F) atoms and two 2,4,6-tris(1-methylethyl)phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of tin halides with 2,4,6-tris(1-methylethyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
SnCl2+2LiC6H2(CHMe2)3→Sn(C6H2(CHMe2)3)2+2LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin state.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tin oxides (SnO₂).
Reduction: Elemental tin (Sn).
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in organotin chemistry for the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating catalytic reactions or forming stable complexes. The pathways involved often include coordination chemistry and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannane, 9H-fluoren-9-ylmethoxybis[2,4,6-tris(1-methylethyl)phenyl]-: Another organotin compound with similar structural features but different substituents.
Bis[2,4,6-tris(trifluoromethyl)phenyl]stannylene: A compound with trifluoromethyl groups instead of isopropyl groups.
Uniqueness
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its specific combination of fluorine and 2,4,6-tris(1-methylethyl)phenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
142799-36-8 |
|---|---|
Formule moléculaire |
C30H46F2Sn |
Poids moléculaire |
563.4 g/mol |
Nom IUPAC |
difluoro-bis[2,4,6-tri(propan-2-yl)phenyl]stannane |
InChI |
InChI=1S/2C15H23.2FH.Sn/c2*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h2*7-8,10-12H,1-6H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
UEYAVUYZHSXIPD-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(F)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)



